molecular formula C16H16N2O2 B5645876 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5645876
M. Wt: 268.31 g/mol
InChI Key: ZPCZTMXXHZOATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (NB-THIQ) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Ligand Binding

  • 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as ligands for the es nucleoside transporter. These compounds showed varying binding capacities, suggesting potential in studying the bioactive conformation of these ligands in transporter binding sites (Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003).

Metabolite Identification

  • The compound has been studied to understand its metabolites in rats. Techniques like LC-MS/MS were employed to identify phase I and phase II metabolites, revealing extensive metabolism in rats. This research is crucial for understanding the compound's pharmacokinetics (Lei-na Wang, Min Song, T. Hang, Zheng-xing Zhang, 2007).

Synthesis of Isoquinoline Derivatives

Heterocyclic Chemistry and Reductive Amination

  • In heterocyclic chemistry, the compound has been used in reductive cyclization reactions to produce a variety of tetrahydroquinoline derivatives. This demonstrates its versatility in organic synthesis and potential applications in developing new pharmaceuticals (R. Bunce, T. Nago, Nathan Sonobe, 2007).

Synthesis of Quinazolinones and Quinazolinethiones

Cyclization Reactions and Intermediate Formation

  • The compound has been used in reactions leading to rearranged beta-chloro amines, which serve as precursors to beta-amino acids. This indicates its utility in complex organic reactions and synthesis of important biochemical intermediates (K. Weber, S. Kuklinski, P. Gmeiner, 2000).

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCZTMXXHZOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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